1,7-Dinitroacridine
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Overview
Description
1,7-Dinitroacridine is a chemical compound belonging to the acridine family, characterized by the presence of two nitro groups at the 1 and 7 positions on the acridine ring. Acridine derivatives have been actively researched for their potential therapeutic applications, including anti-cancer, anti-malarial, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dinitroacridine typically involves the nitration of acridine. One common method is the reaction of acridine with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Dinitroacridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups under appropriate conditions.
Major Products Formed
Reduction: The major product is 1,7-diaminoacridine.
Substitution: The products depend on the nucleophile used, resulting in various substituted acridine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its potential anti-cancer and anti-microbial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1,7-Dinitroacridine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its anti-microbial properties.
1,3-Dinitroacridine: Another nitro-substituted acridine with similar properties.
1,7-Diaminoacridine: The reduced form of 1,7-Dinitroacridine, with potential therapeutic applications.
Uniqueness
This compound is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. This specific substitution pattern can lead to different interactions with biological targets compared to other acridine derivatives .
Properties
CAS No. |
91000-41-8 |
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Molecular Formula |
C13H7N3O4 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1,7-dinitroacridine |
InChI |
InChI=1S/C13H7N3O4/c17-15(18)9-4-5-11-8(6-9)7-10-12(14-11)2-1-3-13(10)16(19)20/h1-7H |
InChI Key |
YQJLZDQFRBIOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=C(C=CC3=N2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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